2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-3-hydroxycyclohex-2-en-1-one
CAS No.: 439097-27-5
Cat. No.: VC3172424
Molecular Formula: C13H11ClF3N3O2
Molecular Weight: 333.69 g/mol
* For research use only. Not for human or veterinary use.
![2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-3-hydroxycyclohex-2-en-1-one - 439097-27-5](/images/structure/VC3172424.png)
Specification
CAS No. | 439097-27-5 |
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Molecular Formula | C13H11ClF3N3O2 |
Molecular Weight | 333.69 g/mol |
IUPAC Name | 2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-3-hydroxycyclohex-2-en-1-one |
Standard InChI | InChI=1S/C13H11ClF3N3O2/c14-9-4-7(13(15,16)17)5-18-12(9)20-19-6-8-10(21)2-1-3-11(8)22/h4-6,21H,1-3H2,(H,18,20) |
Standard InChI Key | XYOMEMAWULSYHE-UHFFFAOYSA-N |
SMILES | C1CC(=C(C(=O)C1)C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)O |
Canonical SMILES | C1CC(=C(C(=O)C1)C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)O |
Introduction
Structural Composition and Chemical Classification
Molecular Structure Analysis
2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-3-hydroxycyclohex-2-en-1-one consists of three primary structural components: a substituted pyridine ring, a hydrazone linkage, and a hydroxycyclohexenone ring. The molecule features a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, which contains both chlorine and trifluoromethyl substituents on a pyridine ring, similar to compounds documented in the chemical literature . The presence of these halogenated substituents significantly influences the electronic properties of the pyridine ring, making it electron-deficient and potentially reactive toward nucleophiles.
The hydrazone linkage (-N=N-CH=) connects the pyridine moiety to the hydroxycyclohexenone ring, creating a conjugated system that can exhibit interesting electronic and spectroscopic properties. This linkage is formed through a condensation reaction between a hydrazine derivative and a carbonyl compound, resulting in a stable C=N bond with potential for geometrical isomerism.
Chemical Classification
This compound belongs to several chemical classes:
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Pyridine derivatives
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Hydrazones
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Cyclohexenones
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Halogenated compounds
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Fluorinated organic compounds
The presence of these diverse functional groups creates a molecule with unique chemical properties and potential applications in different fields, particularly in medicinal chemistry and materials science.
Physical and Chemical Properties
Physical Properties
Based on its structural components, 2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-3-hydroxycyclohex-2-en-1-one is expected to exhibit the following physical properties:
The trifluoromethyl group contributes to the compound's hydrophobicity and potentially affects its crystal packing, while the hydroxyl group on the cyclohexenone ring introduces hydrogen bonding capability, influencing intermolecular interactions and solubility properties.
Chemical Properties
The chemical behavior of this compound is influenced by its multiple functional groups:
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The chlorinated pyridine ring with a trifluoromethyl substituent is electron-deficient and potentially reactive in nucleophilic aromatic substitution reactions, similar to the reactivity observed in 3-chloro-2-cyano-5-trifluoromethyl pyridine .
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The hydrazone linkage (-N=N-CH=) is susceptible to hydrolysis under acidic conditions and may undergo tautomerization.
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The hydroxycyclohexenone moiety exhibits keto-enol tautomerism, with the enol form stabilized by conjugation and intramolecular hydrogen bonding.
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The carbonyl group in the cyclohexenone ring can participate in nucleophilic addition reactions.
Biological and Pharmacological Properties
Structure-Activity Relationships
The biological activity of this compound would likely be influenced by:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected 1H NMR spectral features of this compound would include:
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Aromatic protons from the pyridine ring, likely appearing as doublets in the range of 7.5-9.0 ppm.
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The methine proton of the hydrazone linkage (=CH-), expected to resonate as a singlet around 7.0-8.0 ppm.
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The hydroxyl proton, potentially appearing as a broad singlet between 10.0-12.0 ppm, depending on solvent and concentration due to hydrogen bonding effects.
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Cyclohexenone ring protons, presenting as complex multiplets in the aliphatic region (1.5-2.5 ppm).
13C NMR would reveal the carbonyl carbon of the cyclohexenone (approximately 190-200 ppm), the carbons of the pyridine ring (120-160 ppm), and the carbon bearing the hydroxyl group (likely around 160-170 ppm).
Infrared (IR) Spectroscopy
Characteristic IR absorption bands would include:
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O-H stretching (3200-3400 cm-1)
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C=O stretching (1650-1700 cm-1)
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C=N stretching from the hydrazone (1600-1650 cm-1)
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C-F stretching from the trifluoromethyl group (1100-1200 cm-1)
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C-Cl stretching (700-800 cm-1)
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